1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone

Description

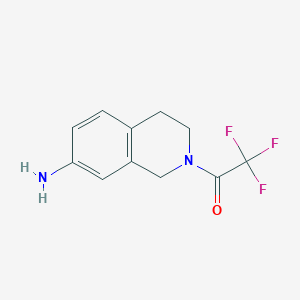

Structure

3D Structure

Properties

IUPAC Name |

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-4-3-7-1-2-9(15)5-8(7)6-16/h1-2,5H,3-4,6,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZPCNZZDHCZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)N)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 7-amino-3,4-dihydroisoquinoline with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the amino group to a nitro group, resulting in the formation of 1-(7-Nitro-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically reduce the trifluoroethanone group to a trifluoroethanol group.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles. For example, reacting the compound with acyl chlorides can result in the formation of amides.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. The incorporation of the amino group and trifluoroethanone structure may enhance the biological activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

-

Neuroprotective Effects :

- Compounds related to 7-aminoisoquinolines have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for further investigation .

- Antimicrobial Properties :

Drug Development

- Lead Compound in Drug Design :

- Synthesis of Analogues :

Case Studies

Mechanism of Action

The mechanism of action of 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with biological macromolecules, while the trifluoroethanone group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound are best understood in comparison to analogs with substitutions at the 7-position of the isoquinoline ring. Key differences in reactivity, synthetic utility, and applications are highlighted below:

Structural and Functional Group Comparisons

Pharmacological and Industrial Relevance

- The amino derivative is pivotal in drug discovery due to its balance of reactivity and stability. It serves as a scaffold for kinase inhibitors .

- The hydroxyl derivative (C₁₁H₁₀F₃NO₂) demonstrates enhanced solubility, making it suitable for preclinical studies requiring aqueous compatibility .

Physical and Chemical Properties

- Purity: The amino compound is available at 98% purity , while chloro derivatives are typically 97% pure .

- Stability : Bromo and chloro analogs are stable under inert conditions but may degrade upon prolonged exposure to moisture .

Biological Activity

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone (CAS No. 181634-14-0) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C11H11F3N2O

- Molecular Weight : 244.21 g/mol

- IUPAC Name : this compound

- CAS Number : 181634-14-0

Structural Representation

| Property | Value |

|---|---|

| CAS RN | 181634-14-0 |

| Molecular Formula | C11H11F3N2O |

| Molecular Weight | 244.21 g/mol |

| IUPAC Name | This compound |

Research indicates that compounds similar to this compound exhibit various biological activities primarily through inhibition of specific enzymes. Notably, studies have highlighted its interaction with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes.

Inhibition of Carbonic Anhydrases

A significant study reported that derivatives of 7-amino-3,4-dihydroquinolin-2-one inhibited several human carbonic anhydrase isoforms with varying potency. The compound showed promising inhibitory effects on isoforms hCA VII and hCA IX, with inhibition constants (K(I)) indicating effective interaction at nanomolar concentrations (K(I) = 480 nM for hCA VII) .

Antioxidant and Cytotoxic Activities

In addition to enzyme inhibition, the compound has been evaluated for antioxidant properties and cytotoxic activity against cancer cell lines. A recent study synthesized various peptide-dihydroquinolinone conjugates and assessed their antioxidant capabilities using the DPPH radical scavenging method. Although these compounds exhibited weak antioxidant activities compared to standard antioxidants like α-tocopherol, some demonstrated significant cytotoxic effects on A549 lung cancer cells with IC50 values as low as 9.979 µg/ml .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Carbonic Anhydrase Inhibition | Effective against hCA VII (K(I) = 480 nM) | |

| Antioxidant Activity | Weak compared to standards | |

| Cytotoxicity | IC50 = 9.979 µg/ml on A549 cells |

Recent Investigations

- Study on Enzyme Inhibition : A detailed investigation into the inhibition patterns of various dihydroquinolinones revealed that while some compounds were ineffective against hCA I at concentrations up to 100 µM, others showed selective inhibition towards hCA II .

- Antioxidant Evaluation : The antioxidant activities were measured using DPPH assays across various concentrations (12.5 - 125 µg/ml), indicating that while some derivatives had moderate effects, the overall activity was lower than established antioxidants .

- Cytotoxicity Assessment : The cytotoxic effects were specifically evaluated on two cell lines (A549 and BEAS-2B), highlighting that certain derivatives were more effective against cancer cells than normal cells .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

Answer: The compound features a 7-amino-dihydroisoquinoline core fused with a trifluoroacetyl group . The amino group at position 7 enhances hydrogen-bonding potential, while the electron-withdrawing trifluoroacetyl moiety increases electrophilicity at the carbonyl carbon, promoting nucleophilic attack. This structural duality enables reactivity in both acidic and basic conditions, making it suitable for derivatization (e.g., amide coupling or nucleophilic substitutions). Analytical characterization via -NMR and HPLC is critical to confirm purity and structural integrity .

Q. What synthetic routes are optimized for producing high-purity this compound?

Answer: A validated method involves amide coupling between 7-amino-3,4-dihydroisoquinoline and trifluoroacetic anhydride under inert conditions. Key parameters include:

- Solvent : Chloroform or dichloromethane for solubility and low nucleophilicity.

- Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate acylation.

- Temperature : Controlled at 0–5°C to minimize side reactions.

Post-synthesis, purification via silica gel chromatography (eluent: pentane/EtOAc) and characterization by -NMR are essential to resolve rotameric isomers .

Advanced Research Questions

Q. How does this compound interact with biological targets like CD44, and what methodologies validate these interactions?

Answer: The compound acts as a CD44 antagonist by binding to the hyaluronic acid (HA)-binding domain (HABD). Mechanistic studies employ:

- Molecular docking : To predict binding poses using software like AutoDock Vina.

- Surface plasmon resonance (SPR) : Quantifies binding affinity () by monitoring real-time interactions.

- Free energy calculations : MM-PBSA/GBSA methods assess thermodynamic stability.

Data show the trifluoroacetyl group stabilizes hydrophobic interactions, while the 7-amino group forms hydrogen bonds with Glu42 and Arg49 residues in CD44 .

Q. How can researchers resolve contradictions between in silico predictions and in vitro efficacy for this compound?

Answer: Discrepancies often arise from solvent effects or protein flexibility unaccounted for in docking. Mitigation strategies include:

- Explicit solvent molecular dynamics (MD) : Simulates aqueous environments (e.g., TIP3P water model).

- Alchemical free energy perturbation (FEP) : Computes relative binding affinities of analogs.

- Enzyme inhibition assays : Validate computational results using kinetic assays (e.g., HA competition ELISA).

For example, SPR-derived values may differ from docking scores due to conformational changes in CD44’s extracellular cap .

Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?

Answer: The compound exhibits pH-dependent hydrolysis of the trifluoroacetyl group. Key challenges include:

- Isomerization : Rotamers observed via -NMR coalesce at 80°C, complicating spectral analysis .

- Degradation products : LC-MS identifies trifluoroacetic acid and 7-amino-dihydroisoquinoline as breakdown products.

Methodology : - Stability studies : Incubate in PBS (pH 7.4) at 37°C, monitor degradation via HPLC.

- Variable-temperature NMR : Resolves dynamic isomerization .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced CD44 affinity?

Answer: SAR studies focus on:

- Amino group modifications : Replacing NH with bulkier substituents (e.g., benzyl) to enhance hydrophobic interactions.

- Trifluoroacetyl substitution : Testing chloroacetyl or cyanoacetyl groups for tunable electrophilicity.

- Core rigidity : Introducing spirocyclic moieties to reduce conformational entropy.

Example : Analogs like Can159 (with tetrazole substituents) show 10-fold higher HA-binding inhibition than the parent compound .

Key Research Recommendations

- Prioritize MD simulations to model CD44’s conformational flexibility during binding.

- Explore bioisosteric replacements for the trifluoroacetyl group to improve metabolic stability.

- Validate SAR findings using in vivo models of HA-dependent cancer metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.